Cas no 916737-75-2 (4,6-Dibromo-2-nitropyridin-3-ol)
4,6-Dibromo-2-nitropyridin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Dibromo-2-nitropyridin-3-ol
- 916737-75-2
- PAOUQXQZTIDFPZ-UHFFFAOYSA-N
- MFCD26743448
- CS-0093773
- D75461
- SCHEMBL4002630
- 4,6-dibromo-3-hydroxy-2-nitropyridine
- DTXSID30727137
- DB-339925
-
- Inchi: 1S/C5H2Br2N2O3/c6-2-1-3(7)8-5(4(2)10)9(11)12/h1,10H
- InChI Key: PAOUQXQZTIDFPZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(N=C(C=1O)[N+](=O)[O-])Br
Computed Properties
- Exact Mass: 295.84300
- Monoisotopic Mass: 295.84322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 78.9Ų
Experimental Properties
- PSA: 78.94000
- LogP: 2.74360
4,6-Dibromo-2-nitropyridin-3-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Dibromo-2-nitropyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172265-5g |
4,6-dibromo-2-nitropyridin-3-ol |
916737-75-2 | 95% | 5g |
$604 | 2021-08-05 | |
| Alichem | A029181094-5g |
4,6-Dibromo-2-nitropyridin-3-ol |
916737-75-2 | 95% | 5g |
$665.38 | 2023-08-31 | |
| TRC | D426053-1000mg |
4,6-Dibromo-2-nitropyridin-3-ol |
916737-75-2 | 1g |
$471.00 | 2023-05-18 | ||
| TRC | D426053-100mg |
4,6-Dibromo-2-nitropyridin-3-ol |
916737-75-2 | 100mg |
$ 109.00 | 2023-09-07 | ||
| TRC | D426053-250mg |
4,6-Dibromo-2-nitropyridin-3-ol |
916737-75-2 | 250mg |
$ 218.00 | 2023-09-07 | ||
| TRC | D426053-500mg |
4,6-Dibromo-2-nitropyridin-3-ol |
916737-75-2 | 500mg |
$ 334.00 | 2023-09-07 | ||
| TRC | D426053-1g |
4,6-Dibromo-2-nitropyridin-3-ol |
916737-75-2 | 1g |
$ 390.00 | 2022-06-05 | ||
| Chemenu | CM172265-1g |
4,6-dibromo-2-nitropyridin-3-ol |
916737-75-2 | 95%+ | 1g |
$267 | 2023-01-02 | |
| 1PlusChem | 1P00IHAO-5g |
4,6-dibromo-2-nitropyridin-3-ol |
916737-75-2 | 95% | 5g |
$750.00 | 2025-03-01 | |
| Aaron | AR00IHJ0-100mg |
4,6-dibromo-2-nitropyridin-3-ol |
916737-75-2 | 95% | 100mg |
$66.00 | 2024-07-18 |
4,6-Dibromo-2-nitropyridin-3-ol Suppliers
4,6-Dibromo-2-nitropyridin-3-ol Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 4,6-Dibromo-2-nitropyridin-3-ol
Introduction to 4,6-Dibromo-2-nitropyridin-3-ol (CAS No. 916737-75-2)
4,6-Dibromo-2-nitropyridin-3-ol (CAS No. 916737-75-2) is a brominated pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of bromine and nitro groups, which contribute to its chemical stability and reactivity. The compound's potential applications in drug discovery and development have been the focus of numerous studies, highlighting its role as a valuable intermediate in the synthesis of bioactive molecules.
The chemical structure of 4,6-Dibromo-2-nitropyridin-3-ol consists of a pyridine ring substituted with two bromine atoms at the 4 and 6 positions and a nitro group at the 2 position. The hydroxyl group at the 3 position adds further complexity to its reactivity and potential biological activity. This specific arrangement of functional groups makes it an attractive candidate for various chemical transformations, particularly in the synthesis of heterocyclic compounds with therapeutic potential.
Recent research has explored the synthetic routes to produce 4,6-Dibromo-2-nitropyridin-3-ol. One notable method involves the bromination of 2-nitropyridin-3-ol followed by further functionalization to introduce the additional bromine atom. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. The ability to synthesize this compound efficiently is crucial for its use in downstream applications, such as drug discovery and development.
In the context of medicinal chemistry, 4,6-Dibromo-2-nitropyridin-3-ol has been investigated for its potential as a lead compound in the development of new drugs. Its structural features suggest that it could serve as a scaffold for designing molecules with specific biological activities. For instance, the presence of bromine atoms can enhance lipophilicity, which is often beneficial for improving drug absorption and distribution. Additionally, the nitro group can be reduced to an amino group under certain conditions, providing a versatile platform for further chemical modifications.
Clinical studies have also begun to explore the biological properties of compounds derived from 4,6-Dibromo-2-nitropyridin-3-ol. Preliminary data indicate that these derivatives exhibit promising activity against various targets, including enzymes and receptors involved in disease pathways. For example, some derivatives have shown potent inhibitory effects on kinases, which are key players in signal transduction pathways associated with cancer and other diseases. These findings underscore the potential of 4,6-Dibromo-2-nitropyridin-3-ol as a starting point for developing novel therapeutic agents.
The safety profile of 4,6-Dibromo-2-nitropyridin-3-ol is another important consideration in its development as a pharmaceutical intermediate. Toxicological studies have been conducted to assess its potential adverse effects on human health and the environment. While initial results suggest that it is relatively safe when handled under appropriate conditions, ongoing research is necessary to fully understand its long-term effects and any potential risks associated with its use.
In conclusion, 4,6-Dibromo-2-nitropyridin-3-ol (CAS No. 916737-75-2) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs with diverse therapeutic applications. Continued research into its synthesis, biological activity, and safety profile will be essential for realizing its full potential in the field of drug discovery and development.
916737-75-2 (4,6-Dibromo-2-nitropyridin-3-ol) Related Products
- 167683-72-9(2-Bromo-6-nitro-pyridin-3-ol)
- 1303587-93-0(6-Bromo-3-hydroxy-4-methyl-2-nitropyridine)
- 1807170-25-7(6-Bromo-3-ethoxy-2-nitropyridine)
- 1805571-96-3(4-Bromo-5-hydroxy-2-nitropyridine)
- 1805553-77-8(6-Bromo-3-fluoromethoxy-2-nitropyridine)
- 916737-76-3(6-Bromo-3-methoxy-2-nitro-pyridine)
- 443956-08-9(6-bromo-2-nitro-pyridin-3-ol)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 76066-07-4(2-Bromo-3-methoxy-6-nitropyridine)
- 1805945-97-4(4-Bromo-2-nitropyridin-3-ol)